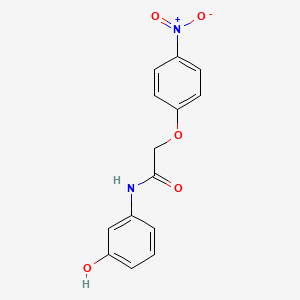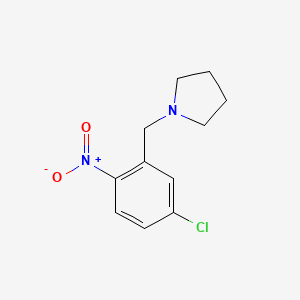![molecular formula C13H13NO4S2 B5881535 methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)
methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate, also known as TMB or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium-dependent processes and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate acts as a calcium ionophore inhibitor by disrupting the calcium-dependent processes in cells. It binds to the calcium ionophore receptor and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to the inhibition of various cellular processes that are dependent on calcium, including platelet aggregation, secretion, and activation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages. This compound also inhibits the aggregation and secretion of platelets, which are important in the formation of blood clots. In addition, this compound has been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is a potent inhibitor of calcium-dependent processes and has been widely used in scientific research. One of the advantages of using this compound is its specificity for calcium-dependent processes. This compound has been shown to have little effect on other cellular processes, making it a useful tool for studying calcium-dependent processes. However, one limitation of using this compound is its cytotoxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate in scientific research. One area of interest is the use of this compound in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of this compound in the treatment of inflammatory diseases. This compound has been shown to inhibit the activation of neutrophils and macrophages, which are involved in the inflammatory response. Further research is needed to determine the potential of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a potent inhibitor of calcium-dependent processes that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to inhibit platelet aggregation, secretion, and activation. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research, including cancer research and the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-chlorobenzoic acid. This is then reacted with thienylsulfonyl chloride in the presence of a base to yield the final product, this compound. The reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been widely used in scientific research as a calcium ionophore inhibitor. It has been shown to inhibit various calcium-dependent processes, including platelet aggregation, secretion, and activation. This compound has also been used to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages.
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-10(13(15)18-2)5-3-6-11(9)14-20(16,17)12-7-4-8-19-12/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFTUEBLNVGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)